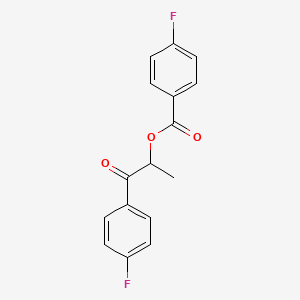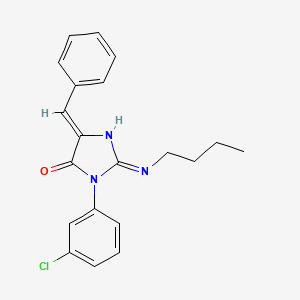![molecular formula C12H9N5O5S B13377425 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)sulfonyl]benzoic acid is a complex organic compound that features a purine derivative linked to a benzoic acid moiety via a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)sulfonyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonation of benzoic acid derivatives followed by the introduction of the purine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzoic acid or purine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or other aromatic rings.
科学研究应用
4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)sulfonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Uniqueness
4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)sulfonyl]benzoic acid is unique due to its sulfonyl linkage, which can impart distinct chemical and biological properties compared to other purine derivatives. This uniqueness can translate to different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in specific therapeutic contexts.
属性
分子式 |
C12H9N5O5S |
|---|---|
分子量 |
335.30 g/mol |
IUPAC 名称 |
4-[(2-amino-6-oxo-1H-purin-9-yl)sulfonyl]benzoic acid |
InChI |
InChI=1S/C12H9N5O5S/c13-12-15-9-8(10(18)16-12)14-5-17(9)23(21,22)7-3-1-6(2-4-7)11(19)20/h1-5H,(H,19,20)(H3,13,15,16,18) |
InChI 键 |
MEDRDPSGHZOKNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol](/img/structure/B13377349.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![13-(Furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377361.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)
![1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline](/img/structure/B13377367.png)

![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)
![7-Aminopyrimido[4,5-c]pyridazin-5-ol](/img/structure/B13377414.png)
![Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377422.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377426.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13377429.png)

